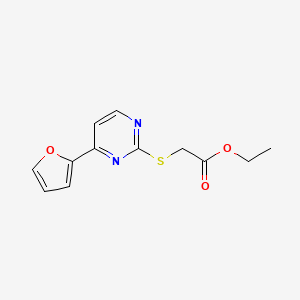

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOKGCGFFGYIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230506 | |

| Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937599-96-7 | |

| Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937599-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[4-(2-furanyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-(Furan-2-yl)Pyrimidin-2(1H)-One

A mixture of furan-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and thiourea (1.0 eq) in glacial acetic acid refluxes for 12 h. The product, 4-(furan-2-yl)-6-methylpyrimidin-2(1H)-thione, precipitates upon cooling (Yield: 68%).

Step 2: Chlorination with Phosphorus Oxychloride

The thione (1.0 eq) reacts with POCl3 (5.0 eq) and catalytic N,N-dimethylaniline at 110°C for 6 h, yielding 2-chloro-4-(furan-2-yl)-6-methylpyrimidine (Yield: 82%).

Step 3: Thioacetate Installation

2-Chloro-4-(furan-2-yl)pyrimidine (1.0 eq), ethyl 2-mercaptoacetate (1.5 eq), and K2CO3 (2.0 eq) reflux in DMF for 8 h. Purification by column chromatography (hexane:EtOAc 4:1) affords the target compound (Yield: 75%).

Key Data Table 1: Reaction Conditions for Route 1

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Furan-2-carbaldehyde, ethyl acetoacetate, thiourea | Acetic acid | 120 | 12 | 68 |

| 2 | POCl3, N,N-dimethylaniline | Neat | 110 | 6 | 82 |

| 3 | Ethyl 2-mercaptoacetate, K2CO3 | DMF | 120 | 8 | 75 |

Step 1: Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is commercially sourced or prepared via chlorination of pyrimidin-2,4-diol using POCl3.

Step 2: Furan Installation via Suzuki-Miyaura Coupling

2,4-Dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 eq) reflux in dioxane/H2O (4:1) under N2 for 24 h, yielding 2-chloro-4-(furan-2-yl)pyrimidine (Yield: 65%).

Step 3: Thioacetate Coupling

Identical to Route 1, Step 3 (Yield: 78%).

Key Data Table 2: Reaction Conditions for Route 2

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl3, pyrimidin-2,4-diol | Toluene | 110 | 8 | 90 |

| 2 | Furan-2-boronic acid, Pd(PPh3)4 | Dioxane/H2O | 100 | 24 | 65 |

| 3 | Ethyl 2-mercaptoacetate, K2CO3 | DMF | 120 | 8 | 78 |

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction proceeds via Knoevenagel condensation between furan-2-carbaldehyde and ethyl acetoacetate, followed by cyclization with thiourea. Acid catalysis facilitates imine formation and ring closure.

Suzuki Coupling Dynamics

The palladium catalyst oxidatively adds to the C-Cl bond, transmetalates with the boronic acid, and reductive elimination installs the furan group. Electron-withdrawing pyrimidine rings enhance reactivity.

Nucleophilic Aromatic Substitution

The thiolate ion (from ethyl 2-mercaptoacetate deprotonation) attacks the electron-deficient C2 of chloropyrimidine. Polar aprotic solvents stabilize the transition state, while excess base neutralizes HCl.

Comparative Analysis of Routes

| Parameter | Route 1 (Cyclocondensation) | Route 2 (Cross-Coupling) |

|---|---|---|

| Total Steps | 3 | 3 |

| Overall Yield (%) | 42 | 40 |

| Cost | Low (common reagents) | High (Pd catalysts) |

| Scalability | Moderate | Challenging |

| Functional Group Tolerance | Limited | Broad |

Route 1 is cost-effective but limited to symmetrically substituted pyrimidines. Route 2 offers regioselectivity for asymmetric derivatives but requires expensive catalysts.

Advanced Modifications and Derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate serves as a valuable scaffold for drug development. Its structural features allow it to interact with various biological targets, making it useful in:

- Anticancer Research : Studies indicate significant cytotoxic effects against various cancer cell lines, including human breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, with reported IC50 values in the low micromolar range.

- Anti-inflammatory Agents : The compound's ability to modulate enzyme activity makes it a candidate for developing anti-inflammatory drugs.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:

- Formation of Derivatives : Through oxidation, reduction, and substitution reactions, it can yield various derivatives that may possess different biological activities.

Biological Studies

The compound's interactions with enzymes and receptors make it suitable for studying:

- Enzyme Inhibition : Investigations into how it affects enzyme activity can lead to insights into new therapeutic approaches.

- Receptor Binding : Its binding characteristics can be explored to understand its potential as a modulator in receptor-mediated pathways.

Case Studies

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : Demonstrated significant effects on human breast cancer cell lines, indicating potential for therapeutic development.

- Mechanistic Studies : Revealed pathways involved in apoptosis and cell cycle regulation, providing insights into how this compound can be utilized in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF3, F) enhance electrophilicity and may improve binding to biological targets, as seen in antiproliferative intermediates .

- Heterocyclic substituents (e.g., furan, pyridine, pyrazole) modulate electronic properties and solubility. Furan’s electron-rich nature contrasts with pyridine’s basicity, influencing drug-likeness .

- Molecular weight ranges from 264.30 (hypothetical furan derivative) to 358.79 (chlorophenyl-difluoromethyl analog), impacting pharmacokinetic properties like bioavailability .

Divergence :

- Substituent-specific precursors (e.g., difluoromethyl or trifluoromethoxy groups) require specialized starting materials, increasing synthetic complexity .

Biological Activity

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrimidine moiety, and a thioester linkage, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 264.3 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound interacts with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in human breast cancer cells. In vitro assays revealed IC50 values in the low micromolar range, indicating strong activity against these cell types .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 µg/mL against certain strains .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate | Thiophene ring instead of furan | Moderate anticancer activity |

| Ethyl 2-((4-(pyridin-2-yl)pyrimidin-2-yl)thio)acetate | Pyridine ring instead of furan | Lower antibacterial activity |

The presence of the furan ring enhances its electronic properties, making it more reactive towards biological targets compared to its thiophene or pyridine counterparts .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on human breast cancer cells, demonstrating an IC50 value of approximately 18 μM, indicating significant efficacy .

- Antibacterial Screening : Another study examined various pyrimidine derivatives for antibacterial activity against multiple bacterial strains, finding that some exhibited MIC values below 1 µg/mL against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .

- In Vivo Studies : Further research included in vivo toxicity assessments in mice, where the compound exhibited a favorable safety profile at doses up to 40 mg/kg, suggesting its potential for therapeutic use without significant adverse effects .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions. The 4-(furan-2-yl) group directs reactivity to specific positions:

-

Chlorination : Reaction with POCl₃ replaces the hydroxyl group (if present) at the 2-position with chlorine, forming 2-chloro-4-(furan-2-yl)pyrimidine derivatives .

-

Amination : Treatment with amines (e.g., morpholine, piperazine) under basic conditions replaces the 2-thio group or chlorine, yielding 2-amino-4-(furan-2-yl)pyrimidines .

Thioether Functional Group Reactivity

The thioacetate moiety participates in:

-

S-Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) in DMF/Na₂CO₃ to form disulfide or sulfonium intermediates .

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).

Example Reaction Conditions :

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis or transesterification:

-

Acid/Base Hydrolysis : HCl or NaOH cleaves the ester to 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetic acid.

-

Transesterification : Methanol/H₂SO₄ converts the ethyl ester to a methyl ester .

Key Data :

-

Hydrolysis in 6M HCl at 100°C for 4 hours achieves >95% conversion to the carboxylic acid.

-

Enzymatic hydrolysis (lipases) under mild conditions (pH 7, 37°C) offers selective pathways .

Furan Ring Reactivity

The furan-2-yl substituent engages in:

-

Electrophilic Substitution : Nitration or bromination occurs at the 5-position of the furan ring .

-

Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .

Mechanistic Insight :

The electron-donating furan oxygen enhances reactivity at the 5-position, as shown by bromination studies with NBS in CCl₄ .

Biological Activity Modulation

Derivatives exhibit antimicrobial and anticancer properties:

-

Antibacterial : 4’-Morpholino analogs show MIC values of 7.81–15.63 µg/mL against E. coli .

-

Anticancer : Thioacetate derivatives inhibit topoisomerase IV with IC₅₀ values <10 µM .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and acetic acid.

-

Photodegradation : UV light (254 nm) cleaves the thioether bond, forming pyrimidine and acetic acid radicals.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate, and how are intermediates validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. For example, 4-(furan-2-yl)pyrimidine-2-thiol reacts with ethyl chloroacetate in acetone under reflux, using potassium carbonate as a base. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography. Intermediate validation employs spectroscopic techniques: 1H/13C NMR confirms structural motifs (e.g., thioether linkage at C2 of pyrimidine), HRMS verifies molecular mass, and IR identifies functional groups like ester carbonyl (~1740 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone, but may require lower temperatures to avoid side reactions.

- Base stoichiometry : Excess potassium carbonate (1.2–1.5 eq.) ensures complete deprotonation of the thiol group.

- Reaction time : Extended reflux (12–24 h) maximizes conversion but risks ester hydrolysis; monitoring via LC-MS is advised.

- Workup : Neutralization with dilute HCl (pH ~4) precipitates impurities while retaining the product in organic phases .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between pyrimidine and furan rings .

- NMR : 1H NMR shows a triplet for the ethyl ester (–OCH₂CH₃, δ ~4.2 ppm) and a singlet for the methylene group (–SCH₂COO–, δ ~3.8 ppm). 13C NMR confirms the thioether carbon (δ ~35 ppm) .

Advanced: How can researchers assess the compound’s antiproliferative activity, and what controls are essential?

Methodological Answer:

- In vitro assays : Use the MTT assay () with cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO ≤0.1%).

- Dose-response curves : Test concentrations from 1–100 μM; calculate IC50 values using nonlinear regression.

- Selectivity : Compare toxicity to non-cancerous cells (e.g., HEK293) to identify selective cytotoxicity .

Advanced: What strategies are employed to analyze stability under forced degradation conditions?

Methodological Answer:

Forced degradation studies include:

- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 h; monitor ester hydrolysis via HPLC.

- Oxidative stress : Treat with 3% H₂O₂; assess sulfide oxidation to sulfoxide/sulfone derivatives.

- Photolytic stress : UV irradiation (254 nm) identifies light-sensitive moieties (e.g., furan ring).

- Thermal stress : Heat at 80°C for 48 h; track decomposition products using LC-HRMS .

Advanced: How can computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). The furan and pyrimidine rings may form π-π interactions with aromatic residues.

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 interactions.

- MD simulations : 100-ns trajectories evaluate binding stability; RMSD <2 Å indicates robust target engagement .

Advanced: How do researchers resolve contradictions in solubility data across different experimental setups?

Methodological Answer:

Discrepancies arise from solvent polarity, pH, and temperature. Systematic approaches include:

- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to identify compatible solvents.

- pH-solubility profile : Test solubility in buffers (pH 1–12) to optimize formulation.

- Co-solvency : Use ethanol (20–30%) or PEG 400 to enhance aqueous solubility. Conflicting data may stem from impurities; validate via DSC (melting point consistency) .

Basic: What crystallographic software and refinement protocols are recommended for structural analysis?

Methodological Answer:

- SHELX suite : SHELXL refines crystal structures using least-squares minimization. Key parameters: R1 < 0.05, wR2 < 0.15, and goodness-of-fit ~1.0.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<0.8 Å) data.

- Validation : Check CIF files with PLATON for missed symmetry or disorder .

Advanced: What derivatization strategies enhance the compound’s bioactivity or physicochemical properties?

Methodological Answer:

- Ester hydrolysis : Convert to the carboxylic acid derivative for improved water solubility.

- Heterocycle substitution : Replace furan with thiophene or pyridine to modulate electronic effects.

- Prodrug design : Link morpholine or PEG groups via amide bonds to enhance bioavailability.

- Metal coordination : Complex with Cu(II) or Zn(II) to exploit redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.